2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the field of boron chemistry. The presence of the dioxaborolane ring imparts unique properties to the compound, making it useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be important raw materials in the synthesis of various compounds .
Mode of Action
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is used in borylation reactions, where it interacts with its targets by donating a boron atom . This compound can also participate in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Biochemical Pathways
It’s known that boronic acids and their esters are used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that this compound can be used as a starting material to prepare profluorescent probes for the detection of h2o2 and fe or cu ions in living cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . This suggests that the compound’s action could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of benzaldehyde derivatives. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of a halogenated benzaldehyde with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: Formation of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Formation of various biaryl compounds depending on the coupling partner used in the reaction.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a thiophene ring instead of a benzaldehyde group.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a benzaldehyde group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: The parent compound without the benzaldehyde group.
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both the dioxaborolane ring and the benzaldehyde group. This combination imparts distinct reactivity and makes it a versatile building block in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJMPQLPRHIAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450516 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380151-85-9 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Formylphenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde that make it useful in chemical synthesis?
A: This compound features both an aldehyde group and a boronic acid pinacol ester. The aldehyde readily participates in condensation reactions, while the boronic ester is a versatile building block in Suzuki-Miyaura coupling reactions. This combination allows for the efficient construction of complex molecules from readily available starting materials [, ].
Q2: How does this compound contribute to the synthesis of compounds with antifungal and antibacterial properties?
A: Research shows that reacting this compound with ethylenediamine derivatives leads to the formation of novel N2B heterocycles []. These heterocyclic compounds have demonstrated notable antifungal activity against Aspergillus niger and Aspergillus flavus and moderate antibacterial activity against Bacillus cereus []. This highlights the potential of using this compound as a building block for developing new antimicrobial agents.
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